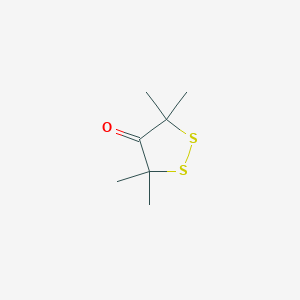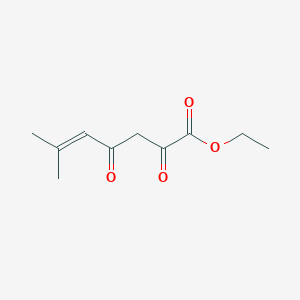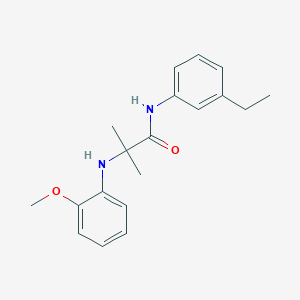
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one is an organic compound with the molecular formula C7H12OS2 It is a sulfur-containing heterocycle, specifically a dithiolane, which is characterized by a five-membered ring with two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-1,2-dithiolan-4-one typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dithiane with an oxidizing agent. One common method is the oxidation of 2,2,4,4-tetramethyl-1,3-dithiane using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding dithiolane.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,3,5,5-Tetramethyl-1,2-dithiolan-4-one involves its ability to interact with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but its sulfur-containing structure is believed to play a key role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5,5-Tetramethyl-1,3-dioxolan-2-one: A similar compound with an oxygen atom in place of one of the sulfur atoms.
3,3,5,5-Tetramethyl-1,2-dioxaphospholane: Another related compound with a phosphorus atom in the ring.
Uniqueness
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one is unique due to its sulfur-containing ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92350-67-9 |
|---|---|
Molekularformel |
C7H12OS2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
3,3,5,5-tetramethyldithiolan-4-one |
InChI |
InChI=1S/C7H12OS2/c1-6(2)5(8)7(3,4)10-9-6/h1-4H3 |
InChI-Schlüssel |
FQFRYILZLSQTIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C(SS1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)




![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14349439.png)
![2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14349440.png)


![2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14349452.png)

